molecular formula C7H13NO3 B165058 (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one CAS No. 125414-63-3

(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one

Cat. No.: B165058
CAS No.: 125414-63-3
M. Wt: 159.18 g/mol
InChI Key: JEWAVIAAMJCPAG-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-glycidol with isopropylamine under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in a solvent such as dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification by recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Formation of (4R,5S)-4-(carboxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one.

    Reduction: Formation of (4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-amine.

    Substitution: Formation of various substituted oxazolidinones depending on the reagent used.

Scientific Research Applications

(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in reactions.

    Biology: Studied for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the synthesis of antibiotics and antiviral agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-5-(hydroxymethyl)tetrahydrofuran-2,4-diol
  • (2R,3R,4R,5S)-2-(hydroxymethyl)-1-(12-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}dodecyl)piperidine-3,4,5-triol

Uniqueness

(4R,5S)-4-(Hydroxymethyl)-5-isopropyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as both a chiral auxiliary and a building block for complex molecules sets it apart from other similar compounds.

Properties

CAS No.

125414-63-3

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(4R,5S)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6+/m1/s1

InChI Key

JEWAVIAAMJCPAG-RITPCOANSA-N

Isomeric SMILES

CC(C)[C@H]1[C@H](NC(=O)O1)CO

SMILES

CC(C)C1C(NC(=O)O1)CO

Canonical SMILES

CC(C)C1C(NC(=O)O1)CO

Synonyms

2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R,5S)-(9CI)

Origin of Product

United States

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